Cas no 2770519-01-0 (2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid)

2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid is a fluorinated aromatic compound featuring both bromo and fluorosulfonyl substituents, making it a versatile intermediate in organic synthesis. The presence of the fluorosulfonyl group enhances its reactivity as an electrophile, particularly in cross-coupling reactions and nucleophilic substitutions. The bromo and fluoro substituents further contribute to its utility in selective functionalization and derivatization processes. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its high purity and stability under controlled conditions ensure reliable performance in synthetic applications.
2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid structure
2770519-01-0 structure
Product name:2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
CAS No:2770519-01-0
MF:C7H3BrF2O4S
MW:301.062127351761
CID:5559288
PubChem ID:165996165

2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2770519-01-0
    • EN300-37399706
    • 2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
    • 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
    • Inchi: 1S/C7H3BrF2O4S/c8-6-4(15(10,13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
    • InChI Key: PKWBBIRBNKWVID-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=C(C=CC=1S(=O)(=O)F)F

Computed Properties

  • Exact Mass: 299.89035g/mol
  • Monoisotopic Mass: 299.89035g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79.8Ų

2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37399706-1.0g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
1.0g
$513.0 2023-07-06
Enamine
EN300-37399706-0.05g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
0.05g
$431.0 2023-07-06
Enamine
EN300-37399706-2.5g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
2.5g
$1008.0 2023-07-06
Enamine
EN300-37399706-5.0g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
5.0g
$1488.0 2023-07-06
Enamine
EN300-37399706-0.1g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
0.1g
$451.0 2023-07-06
Enamine
EN300-37399706-0.25g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
0.25g
$472.0 2023-07-06
Enamine
EN300-37399706-10.0g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
10.0g
$2209.0 2023-07-06
Enamine
EN300-37399706-0.5g
2-bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid
2770519-01-0
0.5g
$493.0 2023-07-06

2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid Related Literature

Additional information on 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid

Exploring the Versatile Applications of 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid (CAS No. 2770519-01-0)

In the ever-evolving landscape of chemical research and industrial applications, 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid (CAS No. 2770519-01-0) has emerged as a compound of significant interest. This benzoic acid derivative, characterized by its unique bromine and fluorosulfonyl functional groups, offers a wide range of possibilities in pharmaceutical development, material science, and specialty chemical synthesis. Researchers and industry professionals are increasingly drawn to its potential, particularly in the context of drug discovery and agrochemical innovation.

The molecular structure of 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid presents several intriguing features that make it valuable for various applications. The presence of both bromo and fluoro substituents on the aromatic ring, combined with the reactive fluorosulfonyl group, creates a versatile scaffold for further chemical modifications. This combination of halogens and sulfonyl functionality is particularly relevant in current medicinal chemistry trends, where researchers seek compounds that can serve as building blocks for targeted therapies.

Recent advances in high-throughput screening and combinatorial chemistry have highlighted the importance of compounds like 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid. Its structural features make it an excellent candidate for creating diverse molecular libraries, especially in the search for new enzyme inhibitors and receptor modulators. The pharmaceutical industry has shown particular interest in such derivatives for developing treatments targeting metabolic disorders and inflammatory conditions.

Beyond pharmaceutical applications, 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid finds utility in material science. The compound's ability to participate in various cross-coupling reactions makes it valuable for creating advanced polymers and specialty materials. Researchers exploring organic electronics and photovoltaic materials have investigated similar fluorosulfonyl-containing compounds for their unique electronic properties and stability characteristics.

The synthesis and handling of 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid require specialized knowledge in organofluorine chemistry. Modern synthetic approaches focus on developing more efficient and sustainable methods for producing such compounds, aligning with the growing emphasis on green chemistry principles. The fluorosulfonyl group in particular presents interesting challenges and opportunities for innovative synthetic strategies.

Analytical characterization of 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help researchers confirm the compound's structure and purity, which are crucial for its various applications. The development of new analytical protocols for such multifunctional aromatic compounds remains an active area of research in analytical chemistry.

Market trends indicate growing demand for specialized benzoic acid derivatives like 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid. The compound's versatility makes it attractive to multiple industries, from pharmaceutical development to advanced material synthesis. As research continues to uncover new applications, the commercial importance of this and related compounds is expected to increase significantly in the coming years.

Environmental considerations play an important role in the development and use of 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid. Researchers are actively investigating the biodegradation pathways and ecotoxicological profiles of such compounds to ensure their safe use in various applications. This aligns with the broader chemical industry's commitment to sustainable development and responsible innovation.

Future research directions for 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid may include exploration of its potential in catalysis and as a precursor for novel functional materials. The compound's unique combination of substituents offers possibilities for creating materials with tailored properties for specific applications. Additionally, its role in medicinal chemistry continues to evolve as researchers discover new biological targets where such structures may prove valuable.

For professionals working with 2-Bromo-6-fluoro-3-(fluorosulfonyl)benzoic acid, staying informed about the latest research findings and technological developments is crucial. The compound's multifaceted nature means that breakthroughs in one field of application may inspire innovations in completely different areas. This interdisciplinary potential makes 2770519-01-0 a compound worth watching in the coming years as science and technology continue to advance.

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